2-Methylundec-10-enal

Description

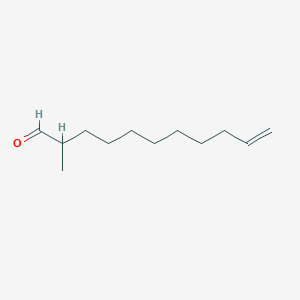

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22O |

|---|---|

Molecular Weight |

182.3 g/mol |

IUPAC Name |

2-methylundec-10-enal |

InChI |

InChI=1S/C12H22O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h3,11-12H,1,4-10H2,2H3 |

InChI Key |

UWJZCNTXKQOKSA-UHFFFAOYSA-N |

SMILES |

CC(CCCCCCCC=C)C=O |

Canonical SMILES |

CC(CCCCCCCC=C)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylundec 10 Enal and Its Chiral Analogs

Total Synthesis Approaches to 2-Methylundec-10-enal

Key Synthetic Steps and Intermediates (e.g., cyclopropane (B1198618) intermediates, olefin metathesis)

Modern synthetic methods provide powerful tools for constructing the carbon framework of molecules like this compound with high precision.

Cyclopropane Intermediates: A notable strategy for synthesizing chiral building blocks involves the use of cyclopropane intermediates. researchgate.netresearchgate.net Specifically, chiral alcohols that are direct precursors to this compound, such as (2R)-2-methylundec-10-en-1-ol, have been successfully synthesized using transformations of cyclopropanol (B106826) intermediates. researchgate.netresearchgate.netresearchgate.net This methodology offers a robust way to construct the methyl-branched carbon skeleton required for the target molecule. researchgate.net For instance, a key C7-C16 segment of the natural product (+)-neopeltolide was assembled utilizing cyclopropanol intermediates. researchgate.net

Olefin Metathesis: Olefin metathesis is a powerful catalytic reaction for the formation and cleavage of carbon-carbon double bonds. iupac.orgnumberanalytics.com Cross-metathesis (CM), a type of olefin metathesis, can be employed to construct the enal functionality. For example, a reaction between a terminal olefin and an α,β-unsaturated aldehyde like crotonaldehyde (B89634), in the presence of a well-defined catalyst such as a Grubbs' ruthenium complex, can generate the desired enal structure. iupac.orgcaltech.edu This reaction has become a standard method in organic synthesis due to its tolerance of various functional groups and mild reaction conditions. numberanalytics.comthieme-connect.de

Stereoselective and Enantioselective Synthesis of this compound

Controlling the stereochemistry at the C2 position is paramount for obtaining enantiomerically pure (R)- or (S)-2-Methylundec-10-enal. This is achieved through asymmetric catalysis, the use of chiral auxiliaries, and stereoselective reactions.

Asymmetric Catalysis in Enal Synthesis

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. rsc.org Transition metals like rhodium, ruthenium, and palladium are often used in these catalytic systems. sioc-journal.cn For the synthesis of chiral aldehydes and their precursors, methods like the enantioselective allylation of ketones have been developed. ua.es For example, copper-catalyzed systems using allene (B1206475) gas can effectively perform enantioselective allylations. mit.edu Similarly, rhodium-catalyzed systems have been shown to achieve highly branch-selective and enantioselective allylic alkylation of ketones to produce chiral β-branched γ,δ-unsaturated ketones. organic-chemistry.org These catalytic methods represent a highly efficient approach to establishing the key stereocenter.

Chiral Auxiliary-Mediated Approaches

One of the most reliable methods for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary. wikipedia.orgrsc.org This stereogenic group directs the stereochemical outcome of a reaction and is then cleaved to reveal the chiral product. wikipedia.org

Evans' oxazolidinone auxiliaries are widely used for this purpose. rsc.org The synthesis of (S)-2-methylundec-10-en-1-ol, the precursor to (S)-2-Methylundec-10-enal, exemplifies this approach. researchgate.net The process involves:

Acylation: The chiral auxiliary, (S)-4-phenyl-2-oxazolidinone, is acylated with undec-10-enoic acid to form an N-acyl imide. researchgate.net

Diastereoselective Methylation: The resulting imide is converted to its enolate, and the steric bulk of the auxiliary directs the incoming methyl group to one face of the molecule, leading to a highly diastereoselective methylation. researchgate.net

Reductive Cleavage: The auxiliary is reductively removed, typically with a reagent like sodium borohydride (B1222165) (NaBH₄), to release the chiral primary alcohol, (S)-2-methylundec-10-en-1-ol, with high enantiomeric excess. researchgate.net

Oxidation: A final oxidation step furnishes the target aldehyde.

This sequence provides excellent control over the absolute stereochemistry of the α-methyl group. researchgate.net

| Step | Reagent/Reaction | Product | Enantiomer | Reference |

| 1 | Acylation with (S)-4-phenyl-2-oxazolidinone | (S)-4-phenyl-3-(undec-10-enoyl)oxazolidin-2-one | (S) | researchgate.net |

| 2 | Diastereoselective Methylation | (S)-3-((S)-2-methylundec-10-enoyl)-4-phenyloxazolidin-2-one | (S,S) | researchgate.net |

| 3 | Reductive Cleavage (NaBH₄) | (S)-2-methylundec-10-en-1-ol | (S) | researchgate.net |

| 4 | Oxidation (e.g., Swern) | (S)-2-methylundec-10-enal | (S) |

This table outlines the key steps for the synthesis of the (S)-enantiomer using a chiral auxiliary.

Diastereoselective and Enantioselective Alkylation and Allylation Reactions

The key to creating the chiral center in this compound is often a stereoselective alkylation or allylation reaction.

Diastereoselective Alkylation: As described in the chiral auxiliary approach, the α-methylation of an N-acyl oxazolidinone is a highly diastereoselective process. researchgate.netnih.gov The pre-existing chirality of the auxiliary effectively shields one face of the enolate intermediate, forcing the alkylating agent (e.g., methyl iodide) to attack from the less hindered face. researchgate.netwikipedia.org This results in the formation of one diastereomer in significant excess.

Enantioselective Allylation: Catalytic enantioselective allylation offers another advanced route. The Keck allylation, for example, uses a chiral catalyst to add an allyl group to an aldehyde with high enantioselectivity. researchgate.netresearchgate.net Such methods can be adapted to construct the necessary stereocenter in precursors to this compound. Boron-catalyzed allylations have also emerged as a powerful tool for the diastereo- and enantioselective allylation of ketones, providing access to tertiary homoallylic alcohols which are structurally related to the precursors needed for the target molecule. ua.es

Enantiomeric Excess Determination Methods in Synthesis

Determining the enantiomeric excess (ee) is a critical step in asymmetric synthesis to quantify the purity of a chiral substance. wikipedia.org It measures the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

Several methods are employed to determine the enantiomeric excess of chiral molecules like the analogs of this compound.

Chiral Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) using chiral stationary phases are powerful techniques for separating enantiomers and determining their ratios. uma.esgcms.cz For instance, chiral capillary GC columns, such as those with derivatized cyclodextrins, can resolve enantiomers of various compounds, including those found in fragrances. gcms.cz Similarly, chiral HPLC coupled with detectors like circular dichroism (CD) can be used for ee analysis, even without pure enantiomeric standards. uma.es

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating agents or chiral derivatizing agents (e.g., Mosher's acid), can be used to determine enantiomeric excess. researchgate.net The formation of diastereomeric species results in distinct signals in the NMR spectrum, allowing for quantification. researchgate.net For example, the enantiomeric excess of (R)-2-methylundec-10-en-1-ol has been estimated using ¹H NMR spectra of its corresponding Mosher ester derivative. researchgate.net

Optical Rotation: While traditional, measuring the optical rotation of a sample can provide its "optical purity." wikipedia.org This value is often, but not always, directly proportional to the enantiomeric excess. wikipedia.org The specific rotation of a mixture can be compared to the specific rotation of the pure enantiomer to determine the optical purity. chemistrysteps.com

Table 1: Methods for Enantiomeric Excess (ee) Determination

| Method | Principle | Application Example | Reference |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Separation of enantiomers on a chiral stationary phase. | Resolution of limonene (B3431351) enantiomers. gcms.cz | gcms.cz |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers using a chiral stationary phase or chiral mobile phase additive. | Determination of ee of promethazine (B1679618) and trimeprazine (B1682546) without pure standards. uma.es | uma.es |

| NMR Spectroscopy with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR signals. | Estimation of ee for (R)-2-methylundec-10-en-1-ol using its Mosher ester. researchgate.net | researchgate.net |

| Optical Rotation | Measurement of the rotation of plane-polarized light. | Calculation of optical purity based on the specific rotation of the pure enantiomer. wikipedia.orgchemistrysteps.com | wikipedia.orgchemistrysteps.com |

Chemoenzymatic and Biocatalytic Routes to this compound and Precursors

The use of enzymes in organic synthesis, or biocatalysis, offers significant advantages, including high selectivity (chemo-, regio-, and stereoselectivity) and environmentally friendly reaction conditions. mdpi.compolimi.it Chemoenzymatic approaches, which combine chemical and enzymatic steps, are increasingly employed for the synthesis of valuable compounds like fragrance aldehydes. mdpi.comacs.org

Several classes of enzymes are instrumental in the synthesis of aldehydes.

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the oxidation of alcohols to aldehydes. researchgate.netnih.govchemrxiv.org The challenge of cofactor regeneration (NAD(P)⁺) is often addressed by using whole-cell systems or enzyme cascades. researchgate.netnih.govchemrxiv.org For example, an E. coli strain co-expressing an ADH and an NADPH oxidase was developed for the oxidation of α,β-unsaturated alcohols to the corresponding aldehydes. researchgate.netnih.gov

Carboxylic Acid Reductases (CARs): CARs catalyze the reduction of carboxylic acids directly to aldehydes. chemrxiv.orgrsc.orgresearchgate.net These enzymes are dependent on ATP and NADPH. mdpi.comresearchgate.net They have a broad substrate scope and are used in enzymatic cascades to produce fragrance aldehydes from precursors like cinnamic acid derivatives. mdpi.comresearchgate.net

Alcohol Oxidases: These enzymes use molecular oxygen as an oxidant to convert alcohols to aldehydes, which is an advantage over ADHs that require stoichiometric cofactors. beilstein-journals.org For instance, an aryl alcohol oxidase from Pleurotus eryngii (PeAAOx) was used for the biocatalytic preparation of trans-2-hexenal (B146799). beilstein-journals.org

Ene-Reductases (EREDs): Found in the Old Yellow Enzyme (OYE) family, EREDs catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated aldehydes and ketones. polimi.itd-nb.info This is a key step for generating chirality in the synthesis of fragrance compounds. mdpi.compolimi.it

Biocatalytic steps are often integrated into multi-step synthetic sequences, or "cascades," to produce complex molecules. acs.orgnih.gov These cascades can be performed in one-pot, which improves efficiency and reduces waste. nih.govrsc.org

Chemoenzymatic Cascades: These routes combine traditional chemical reactions with enzymatic transformations. For example, a chemoenzymatic cascade for producing fragrance aldehydes involved an initial metal-catalyzed Heck coupling to generate cinnamic acid derivatives, which were then fed into a biocatalytic system. mdpi.comresearchgate.net Another strategy combined a Wacker oxidation with a three-enzyme cascade (Baeyer-Villiger monooxygenase, esterase, and alcohol dehydrogenase) to produce aldehydes from phenylpropenes. nih.govrsc.org

Multi-Enzyme Cascades: These involve a series of enzymatic reactions. A one-pot, multi-enzyme system was used for the stereoselective reduction of an α-chloro-tetrasubstituted cyclohexenone, a key step in the synthesis of the Jessemal fragrance. acs.org This process utilized both an ene-reductase and an alcohol dehydrogenase. acs.org Similarly, whole-cell biocatalysts have been engineered to perform cascade reactions, such as the oxidation of α,β-unsaturated alcohols to aldehydes, by co-expressing an alcohol dehydrogenase, an NADPH oxidase, and a hemoglobin protein to improve oxygen supply. researchgate.netnih.gov

Protein engineering and directed evolution are powerful tools for creating biocatalysts with improved or novel activities for specific chemical transformations. d-nb.info

Engineering for Novel Reactivity: Ene-reductases have been engineered to catalyze new types of reactions. By replacing a key tyrosine residue with a non-protic amino acid, the natural reduction pathway was suppressed in favor of a reductive cyclization reaction, demonstrating the potential to create new C-C bond-forming enzymes. d-nb.info

Improving Catalytic Efficiency: The 4-OT enzyme has been engineered to enhance its promiscuous activity for the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, leading to highly enantioenriched γ-nitroaldehydes. acs.org This highlights the potential of engineering to develop novel biocatalysts for practical synthesis. acs.org

Multifunctional Biocatalysts: Efforts are underway to develop single enzymes, or multifunctional biocatalysts, that can catalyze multiple, distinct reaction steps. nih.gov This could streamline cascade processes by reducing the number of enzymes required. nih.gov For example, ene-imine reductases (Ene-IREDs) have been discovered that can sequentially reduce both a C=C double bond and an imine functional group. nih.gov

Table 2: Enzymes in Aldehyde Synthesis

| Enzyme Class | Function | Example Application | Reference |

|---|---|---|---|

| Alcohol Dehydrogenases (ADHs) | Oxidation of alcohols to aldehydes. | Oxidation of perillyl alcohol to perillaldehyde (B36042) in the synthesis of Lilybelle®. polimi.it | polimi.itresearchgate.netnih.gov |

| Carboxylic Acid Reductases (CARs) | Reduction of carboxylic acids to aldehydes. | Production of fragrance aldehydes from cinnamic acid derivatives. mdpi.comresearchgate.net | mdpi.comchemrxiv.orgrsc.orgresearchgate.net |

| Alcohol Oxidases | Oxidation of alcohols to aldehydes using O₂. | Synthesis of trans-2-hexenal from trans-2-hexenol. beilstein-journals.org | beilstein-journals.org |

| Ene-Reductases (EREDs) | Asymmetric reduction of C=C double bonds. | Stereoselective reduction of an enone in the synthesis of Jessemal. acs.org | polimi.itd-nb.infoacs.org |

Integration of Biocatalysis into Synthetic Cascades

Synthesis of Isotopically Labeled this compound for Mechanistic and Biological Studies

Isotopically labeled compounds, where one or more atoms are replaced by their isotope (e.g., ²H, ¹³C, ¹⁵N), are invaluable tools in chemical and biological research. symeres.commedchemexpress.com They are used to trace the fate of molecules in metabolic pathways, elucidate reaction mechanisms, and serve as internal standards for quantitative analysis. symeres.comresearchgate.net

The synthesis of isotopically labeled this compound or its precursors can be achieved through several methods:

Using Labeled Precursors: A common strategy is to start the synthesis with a commercially available building block that already contains the isotopic label. symeres.com This labeled precursor is then carried through the synthetic sequence to produce the final labeled target molecule. symeres.comnih.gov

Isotope Exchange Reactions: For deuterium (B1214612) labeling, hydrogen/deuterium (H/D) exchange reactions can be employed. symeres.com These reactions replace specific hydrogen atoms with deuterium.

The synthesis of labeled fragrance ingredients, such as deuterium-labeled compounds, has been reported for use as internal standards in GC/MS quantification, which is essential for studies like biodegradability tests. researchgate.net Mechanistic studies also heavily rely on isotopic labeling. For example, an isotopically labeled cyclization substrate was used to investigate the mechanism of a Re₂O₇-catalyzed reaction.

Natural Occurrence and Biosynthetic Pathways of 2 Methylundec 10 Enal

Isolation and Characterization from Biological Sources

2-Methylundec-10-enal has been identified in various biological contexts, ranging from insect secretions to plant volatiles. Its isolation and characterization are crucial for understanding its ecological roles and potential applications.

This aldehyde is a component of the chemical communication systems in certain insect species. For instance, it has been identified as a volatile compound in the secretions of various insects, where it can function as a pheromone. ntu.edu.sgresearchgate.net The specific blend of volatile compounds, including this compound, can convey information about species, sex, and reproductive status. researchgate.net The identification of such compounds typically involves the collection of insect secretions followed by analytical techniques like gas chromatography-mass spectrometry (GC-MS) to separate and identify the individual volatile components.

Table 1: Reported Presence of this compound in Insect Secretions

| Insect Group | Type of Secretion | Method of Identification | Potential Function |

|---|---|---|---|

| Various flying insects (e.g., fruit flies, bees, wasps) | Pheromonal secretions | Gas Chromatography-Mass Spectrometry (GC-MS) | Pheromonal activity |

In addition to its role in the animal kingdom, this compound is also found in the complex mixtures of volatile organic compounds (VOCs) emitted by plants. aloki.huplos.org These plant volatiles play a critical role in plant defense, attracting pollinators, and mediating interactions with other organisms. plos.orgnih.gov The emission of specific volatiles, including this compound, can be induced by herbivore feeding, and these compounds can act as signals to attract natural enemies of the herbivores. aloki.huplos.org The analysis of plant volatiles often involves techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Table 2: Detection of this compound in Plant Volatiles

| Plant Family/Species | Plant Part | Inducing Factor | Analytical Method |

|---|---|---|---|

| Various plant families | Leaves, flowers | Herbivory, developmental stage | Headspace GC-MS |

Identification in Insect Secretions and Exudates

Elucidation of Biosynthetic Mechanisms Leading to this compound

The formation of this compound in organisms is a result of complex biosynthetic pathways, primarily rooted in fatty acid metabolism.

The biosynthesis of this compound originates from primary fatty acid metabolism. imperial.ac.ukuthscsa.edu Fatty acids, which are fundamental components of lipids, serve as the precursors for a vast array of secondary metabolites. The carbon backbone of this compound is derived from these fatty acid precursors through a series of enzymatic modifications. imperial.ac.ukfrontiersin.org The initial steps involve the synthesis of a saturated fatty acid chain, which then undergoes specific tailoring reactions to introduce the methyl group and the terminal double bond. uthscsa.edu

The conversion of a fatty acid precursor to this compound involves several key enzymatic steps. While the complete pathway is still under investigation in many organisms, it is understood to involve enzymes such as desaturases, which introduce double bonds, and reductases, which convert the carboxylic acid group of the fatty acid into an aldehyde. The introduction of the methyl group at the alpha-position is a critical step, likely catalyzed by a specific methyltransferase enzyme utilizing a methyl donor like S-adenosyl methionine. The final step is the reduction of the corresponding acyl-CoA or acyl-ACP to the aldehyde.

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. beilstein-journals.orgnih.gov In the context of this compound biosynthesis, stable isotopes such as ¹³C and ²H can be incorporated into presumed precursors, such as fatty acids or acetate. beilstein-journals.org By feeding organisms with these labeled compounds and then analyzing the resulting this compound using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can determine which atoms from the precursor are incorporated into the final product. pku.edu.cn This provides direct evidence for the biosynthetic route and the specific enzymatic transformations involved. beilstein-journals.org For instance, feeding with [1-¹³C]-acetate would be expected to result in a specific labeling pattern in the carbon chain of this compound, confirming its origin from the fatty acid synthase machinery.

Enzymatic Steps and Key Biotransformations

Comparative Biosynthesis in Different Organisms

The biosynthesis of this compound, a branched-chain unsaturated aldehyde, is a specialized metabolic process that appears to have evolved convergently in different kingdoms of life, namely in plants and insects. While comprehensive pathways are still under investigation, comparative analysis reveals distinct strategies centered around the modification of fatty acids.

In plants such as coriander (Coriandrum sativum), this compound is one of several C10 and C12 aliphatic aldehydes that contribute to the characteristic aroma of its leaves. wixsite.com The biosynthesis of these volatile compounds is not yet fully elucidated but is believed to originate from fatty acid precursors. wixsite.comresearchgate.net Plant biosynthesis of aldehydes typically involves the lipoxygenase (LOX) pathway, where polyunsaturated fatty acids like linoleic and linolenic acid are converted into hydroperoxides. researchgate.net These intermediates are then cleaved by hydroperoxide lyase (HPL) to form various aldehydes. researchgate.net The formation of a methyl-branched aldehyde like this compound suggests a pathway involving a specific fatty acid precursor, likely modified by a series of desaturation and chain-shortening or elongation steps, followed by the action of specific reductases and other enzymes to yield the final aldehyde structure. However, the exact enzymes and genes responsible for this specific pathway in coriander are currently unknown and are an active area of research. wixsite.com

In insects, the biosynthesis of pheromones and other semiochemicals often involves the modification of fatty acids. While the specific pathway for this compound is not detailed in the provided search results, the synthesis of other insect pheromones provides a comparative model. For instance, the biosynthesis of the major pheromone component in the moth Chilecomadia valdiviana, (7Z,10Z)-7,10-hexadecadienal, starts from linoleic acid, which undergoes chain-shortening. researchgate.net It is plausible that a similar process occurs for this compound, where a longer-chain fatty acid is modified and shortened. The de novo synthesis of pheromones from precursors like stearic acid has also been demonstrated in insects, indicating that they possess the enzymatic machinery to build these molecules from basic fatty acid units. researchgate.net

The evolution of biosynthetic pathways for the same or similar compounds in plants and insects often occurs independently, a phenomenon known as convergent evolution. plantae.orgnih.govnih.gov For example, the pathways for iridoids and cyanogenic glucosides in plants and insects use different enzymes to catalyze the same reactions on shared intermediates. nih.govnih.gov This suggests that while the general precursor class (fatty acids) for this compound is likely conserved, the specific enzymes—such as desaturases, acyl-CoA reductases, and enzymes responsible for methyl branching—are probably distinct and have evolved independently in plants and insects to fulfill specific ecological roles, such as defense or chemical communication. plantae.orgresearchgate.net

The following table summarizes the current understanding and hypotheses regarding the comparative biosynthesis of this compound.

| Feature | Plants (e.g., Coriandrum sativum) | Insects |

| Precursor Class | Fatty Acids (e.g., Linoleic, Linolenic Acid). researchgate.net | Fatty Acids (e.g., Stearic Acid, Linoleic Acid). researchgate.net |

| Proposed Pathway | Lipoxygenase (LOX) pathway followed by hydroperoxide lyase (HPL) action and subsequent modifications. wixsite.comresearchgate.net | Fatty acid synthesis followed by chain-shortening/modification and functional group transformation. researchgate.net |

| Key Enzymes | Not fully elucidated; likely involves specific synthases, desaturases, and reductases. wixsite.com | Not fully elucidated for this specific compound; likely involves fatty acid synthases, desaturases, and reductases. researchgate.net |

| Evolutionary Origin | Convergent; enzymes evolved independently. plantae.orgnih.gov | Convergent; enzymes evolved independently. plantae.orgnih.gov |

Reactivity and Mechanistic Organic Chemistry of 2 Methylundec 10 Enal

General Reaction Profile of α,β-Unsaturated Aldehydes (Enals)

α,β-Unsaturated aldehydes, or enals, are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. wikipedia.org This conjugation gives rise to a unique electronic structure that governs their reactivity. The electronegative oxygen atom of the carbonyl group withdraws electron density, not only from the carbonyl carbon but also from the β-carbon of the alkene, through resonance. pressbooks.publibretexts.orgopenstax.org This electronic delocalization results in two electrophilic sites within the molecule: the carbonyl carbon (C-2) and the β-carbon (C-4). pressbooks.pub Consequently, nucleophiles can attack at either of these positions, leading to two primary modes of addition: direct (1,2-addition) and conjugate (1,4-addition). pressbooks.publibretexts.orglibretexts.org

Nucleophilic Addition Reactions to the Carbonyl Group

Direct nucleophilic addition, also known as 1,2-addition, occurs at the carbonyl carbon. pressbooks.pub This pathway is generally favored by strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds. pressbooks.pubopenstax.org The reaction mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an allylic alcohol.

Conjugate Addition Reactions (Michael Additions) to the Alkene

Conjugate addition, or 1,4-addition, involves the nucleophilic attack at the β-carbon of the α,β-unsaturated system. pressbooks.publibretexts.orgwikipedia.org This reaction is typical for "soft" or weaker nucleophiles, including amines, thiols, cyanides, and organocuprates (Gilman reagents). pressbooks.publibretexts.orgfiveable.me The mechanism proceeds via the attack of the nucleophile on the β-carbon, which causes a shift of the π-electrons to form a resonance-stabilized enolate intermediate. pressbooks.publibretexts.orgfiveable.me Protonation of this enolate at the α-carbon, followed by tautomerization, yields the saturated carbonyl compound. pressbooks.pubwikipedia.org The Michael addition, a specific type of conjugate addition, utilizes an enolate as the nucleophile. pressbooks.pub

| Reaction Type | Nucleophile Type | Site of Attack | Initial Product | Final Product |

| 1,2-Addition | Strong (e.g., Grignard) | Carbonyl Carbon | Alkoxide | Allylic Alcohol |

| 1,4-Addition (Conjugate) | Weak (e.g., Amines, Cuprates) | β-Carbon | Enolate | Saturated Aldehyde |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde functional group in α,β-unsaturated aldehydes can undergo both oxidation and reduction. Oxidation typically converts the aldehyde to a carboxylic acid. nih.gov This can be achieved using various oxidizing agents. For instance, some cytochrome P450 enzymes have been shown to catalyze the oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids. nih.gov

Reduction of α,β-unsaturated aldehydes presents a more complex scenario due to the presence of two reducible functional groups: the aldehyde and the alkene. Selective reduction of the carbonyl group to an unsaturated alcohol is a thermodynamically unfavored but industrially significant transformation, often requiring specialized catalysts. acs.orgtandfonline.com Conversely, reduction of the carbon-carbon double bond (1,4-reduction) to yield a saturated aldehyde is also possible. Iridium-catalyzed systems have demonstrated high selectivity for the 1,4-reduction of α,β-unsaturated aldehydes and ketones. mdpi.com Furthermore, some cytochrome P450 enzymes have also been found to catalyze the reduction of α,β-unsaturated aldehydes to their corresponding alcohols. nih.gov The choice of reducing agent and reaction conditions determines the outcome of the reduction.

Specific Reaction Mechanisms Involving 2-Methylundec-10-enal

The dual functionality of this compound allows for a range of specific reactions that can build complex molecular architectures.

Cyclization Reactions and Annulation Strategies

The presence of a terminal alkene at a suitable distance from the aldehyde group in this compound opens up possibilities for intramolecular cyclization reactions. Electrophilic cyclization is a powerful strategy for constructing cyclic compounds. sioc-journal.cn For instance, in a related system, the AlCl3-catalyzed reaction of methyl 10-undecenoate with an aldehyde proceeds via an initial ene reaction followed by cyclization. researchgate.net While not a direct example with this compound, this illustrates a plausible pathway where the terminal alkene could act as a nucleophile, attacking an activated aldehyde or a related electrophile to form a cyclic structure. Mercury(II) salts are also known to mediate the cyclization of unsaturated compounds. beilstein-journals.org

Annulation strategies, which involve the formation of a new ring onto an existing structure, can also be envisioned. The Robinson annulation, for example, is a classic method that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. pressbooks.pub Although this typically involves a ketone enolate, the principles could be adapted to systems involving this compound.

Cross-Coupling Reactions and Olefin Metathesis with the Alkene

The terminal alkene in this compound is a versatile handle for carbon-carbon bond formation through cross-coupling and olefin metathesis reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. acs.org The terminal alkene of this compound can be functionalized, for example, through diboration, to create an alkyl boronate ester. nih.gov This intermediate can then participate in Suzuki-Miyaura cross-coupling reactions with various organic halides to introduce new substituents. nih.gov Reductive cross-coupling of terminal alkenes with N-heteroaryl bromides, catalyzed by palladium and copper hydride systems, provides another route for C-C bond formation. rsc.org

Olefin Metathesis: Olefin metathesis is a highly efficient reaction for the rearrangement of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). caltech.eduorganic-chemistry.orgnobelprize.org The terminal alkene of this compound can undergo several types of metathesis reactions:

Cross-metathesis with another olefin allows for the synthesis of new, more complex unsaturated aldehydes. caltech.eduorganic-chemistry.org

Ring-closing metathesis (RCM) could be employed if another double bond is introduced into the molecule at an appropriate position, leading to the formation of macrocyclic structures.

Self-metathesis of this compound would lead to the formation of a symmetrical C22 di-aldehyde and ethylene (B1197577) gas. researchgate.net

The compatibility of Grubbs catalysts with various functional groups, including aldehydes, makes olefin metathesis a particularly attractive strategy for modifying this compound. organic-chemistry.org

| Reaction | Catalyst/Reagent | Alkene Transformation | Potential Product Type |

| Diboration/Suzuki Coupling | Diboron reagent, Pd catalyst | Alkene → Alkyl boronate → Coupled product | Substituted undecenal derivative |

| Reductive Cross-Coupling | Pd and CuH catalysts | Alkene + N-heteroaryl bromide | N-heteroaryl substituted undecanal |

| Cross-Metathesis | Grubbs or Schrock catalyst | Alkene + Partner olefin | New unsaturated aldehyde |

| Self-Metathesis | Grubbs or Schrock catalyst | 2 x Alkene | Symmetrical C22 di-aldehyde |

Acid- and Base-Catalyzed Transformations

The aldehyde group and the terminal alkene in this compound are susceptible to transformations under both acidic and basic conditions.

Acid-Catalyzed Transformations Lewis and Brønsted acids can activate the carbonyl group, facilitating various reactions. For instance, Lewis acids like titanium tetrachloride (TiCl₄) can catalyze the reduction of aldehydes to alcohols. purdue.edu In the presence of a hydride source such as borane-ammonia (BH₃-NH₃), the TiCl₄/BH₃-NH₃ system can efficiently reduce aldehydes and ketones. purdue.edu The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by a hydride. purdue.edu While direct studies on this compound are not prevalent, this methodology is general for aldehydes. purdue.edu Other acid-catalyzed reactions applicable to related structures include transesterification, where an ester derivative could be transformed in the presence of an acid catalyst. researchgate.netacs.org

Base-Catalyzed Transformations Under basic conditions, the α-proton of this compound can be abstracted to form an enolate. This intermediate is a powerful nucleophile in reactions like aldol additions and condensations. However, for α,β-unsaturated aldehydes like acrolein or crotonaldehyde (B89634), base-catalyzed polymerizations or Michael additions are common. In the case of this compound, which is not α,β-unsaturated, intramolecular reactions are possible. For example, base-catalyzed cyclizations can occur if a suitable electrophilic site can be generated within the molecule. In studies on analogous, shorter-chain unsaturated aldehydes, base-catalyzed intramolecular aldol-type reactions have been explored, though they can be complicated by competing elimination reactions. ucl.ac.uk

Catalytic Studies of this compound Transformations

Catalysis offers a powerful toolkit to selectively transform this compound, targeting either the aldehyde, the alkene, or enabling tandem reactions involving both functionalities.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, provides a metal-free approach to activate substrates. For α,β-unsaturated aldehydes, a primary activation mode is the formation of a reactive iminium ion intermediate with a chiral secondary amine catalyst. While this compound is not conjugated, it can be converted to its α,β-unsaturated isomer, or similar catalytic principles can be applied to its derivatives. For instance, enantioselective organocatalytic transfer hydrogenation is a powerful method for reducing enals to chiral saturated aldehydes. researchgate.net Furthermore, chiral Lewis acids have been employed to catalyze Mukaiyama-Michael additions to unsaturated acyl oxazolidinones, a reaction class that demonstrates the utility of organocatalysis in complex bond formations. caltech.edu

Table 1: Examples of Organocatalytic Strategies for Unsaturated Aldehydes and Derivatives

| Catalytic Strategy | Catalyst Type | Substrate Class | Potential Transformation of this compound Derivative |

|---|---|---|---|

| Iminium Ion Catalysis | Chiral Secondary Amines (e.g., MacMillan catalysts) | α,β-Unsaturated Aldehydes | Conjugate additions, Cycloadditions |

| Enantioselective Transfer Hydrogenation | Chiral Brønsted Acids / Hantzsch Ester | Enals | Reduction of a C=C bond with stereocontrol |

| Asymmetric Michael Addition | Chiral Lewis Acids / Bisoxazolines | Unsaturated Acyl Imides | Enantioselective C-C bond formation |

Transition Metal Catalysis (e.g., Grubbs Catalyst)

The terminal alkene in this compound is an ideal handle for olefin metathesis reactions, catalyzed by transition metal carbene complexes, most notably Grubbs catalysts. wikipedia.org These ruthenium-based catalysts are known for their high functional group tolerance, including compatibility with aldehydes. harvard.edu

Ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP) are the primary transformations enabled by these catalysts. harvard.edu For this compound, cross-metathesis with another olefin is a particularly relevant application. For example, a cross-metathesis reaction between a long-chain olefin and crotonaldehyde using a second-generation Grubbs catalyst has been reported to successfully yield a desired α,β-unsaturated enal. caltech.edu The second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, exhibit significantly higher activity than the first-generation catalysts, especially for challenging substrates like α,β-unsaturated carbonyl compounds. harvard.edusigmaaldrich.cn

Table 2: Comparison of Grubbs Catalyst Generations for Olefin Metathesis

| Catalyst Generation | Key Ligands | Activity | Functional Group Tolerance | Notes |

|---|---|---|---|---|

| First-Generation | Two Tricyclohexylphosphine (PCy₃) ligands | Moderate | Good | Stable and easy to handle. wikipedia.org |

| Second-Generation | One PCy₃ and one NHC ligand (e.g., SIMes, IMes) | High | Excellent | More reactive for hindered and electron-deficient olefins. sigmaaldrich.cn |

| Hoveyda-Grubbs | Chelating isopropoxybenzylidene ligand | High, good stability | Excellent | Catalyst is more easily removed from product mixtures. wikipedia.org |

Other transition metals are also used in the transformation of related structures. Nickel-containing catalysts have been used for the cooligomerization of butadiene with methyl acrylate (B77674) to produce undecatrienoates, showcasing C-C bond formation. researchgate.net Copper-deposited V₂O₅ has been studied as a catalyst for the transesterification of ethyl-10-undecenoate, a derivative of the target molecule. acs.org

Enantioselective Catalysis in Functionalization Reactions

Creating molecules with high enantiomeric purity is crucial in fields like pharmaceuticals and materials science. The chiral center at the C2 position of this compound makes it an interesting target for enantioselective synthesis and functionalization.

The synthesis of the corresponding chiral alcohol, (2R)-2-methylundec-10-en-1-ol, from cyclopropane (B1198618) intermediates has been reported, demonstrating that stereocontrol at this position is achievable. researchgate.netresearchgate.net This chiral alcohol serves as a valuable building block for natural product synthesis. researchgate.net

Modern catalytic methods offer pathways for the direct enantioselective functionalization of aldehydes and their derivatives. While specific studies on this compound are limited, general strategies are highly applicable.

Transition Metal-Catalyzed C-H Functionalization: This strategy aims to directly convert C-H bonds into new functional groups with stereocontrol. Catalysts based on cobalt rsc.org and copper d-nb.info have been developed for the enantioselective functionalization of C(sp³)–H bonds.

Decarbonylative Functionalization: A novel iron-catalyzed method allows for the enantioselective decarbonylative azidation and cyanation of aldehydes. nih.gov In this process, the aldehyde is converted into an alkyl radical with the loss of carbon monoxide, and this radical is then trapped by a nucleophile in an enantioselective manner. nih.gov

Table 3: Examples of Enantioselective Catalytic Functionalizations of Aldehydes

| Reaction Type | Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Decarbonylative Azidation | Fe(OTf)₂ / Chiral Ligand | Substituted Aldehydes | Chiral Azides | Up to 94% ee | nih.gov |

| Diyne Cyclization / C-H Insertion | Copper / Chiral Ligand | Prochiral Diynes | Chiral Polycyclic Pyrroles | Up to 95% ee | d-nb.info |

These advanced catalytic systems highlight the potential for developing highly selective transformations of complex molecules like this compound, enabling the synthesis of valuable, optically pure compounds.

Advanced Analytical Characterization in Research of 2 Methylundec 10 Enal

High-Resolution Spectroscopic Techniques for Structural Elucidation of Derivatives and Adducts

Spectroscopic methods are fundamental in determining the precise molecular structure of 2-Methylundec-10-enal and its reaction products. High-resolution techniques are particularly crucial for distinguishing between closely related isomers and identifying novel adducts.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For a chiral molecule like this compound, advanced NMR techniques are indispensable.

Two-Dimensional (2D) NMR Spectroscopy resolves overlapping signals that are common in complex 1D spectra, providing clear information about molecular structure and connectivity. wikipedia.org Experiments like COSY (Correlation Spectroscopy) reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the entire spin system of the undecenal chain. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish one-bond and multiple-bond correlations between protons and carbon atoms, respectively. wikipedia.orglibretexts.org This is critical for confirming the position of the methyl group at C-2 and the terminal double bond at C-10, as well as for identifying the site of modification in derivatives or adducts. For example, an HMBC spectrum would show a correlation between the aldehydic proton (H-1) and the carbons at C-2 and C-3, definitively placing the aldehyde group.

Chiral NMR Spectroscopy is essential for determining the enantiomeric excess of chiral aldehydes. bohrium.com This can be achieved by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). bohrium.comnih.gov Reaction of this compound with a chiral amine, for instance, forms diastereomeric imines that can be distinguished by ¹H NMR, allowing for the quantification of each enantiomer. nih.gov Alternatively, the use of a chiral solvating agent, such as a cationic cobalt(III) complex, can induce separate signals for the enantiomers in the NMR spectrum without covalent modification. bohrium.com This approach is powerful for analyzing the stereochemical outcome of asymmetric syntheses or enzymatic reactions involving this compound.

Table 1: Representative 2D NMR Correlations for Structural Elucidation of this compound

| 2D NMR Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H - ¹H | H-1 ↔ H-2; H-10 ↔ H-11 | Confirms J-coupling between adjacent protons along the carbon chain. |

| HSQC | ¹H - ¹³C (one bond) | H-1 ↔ C-1; H-2 ↔ C-2; H-11 ↔ C-11 | Assigns protons directly to their attached carbons. |

| HMBC | ¹H - ¹³C (multiple bonds) | H-1 ↔ C-2, C-3; H-12 (CH₃) ↔ C-1, C-2, C-3 | Establishes long-range connectivity, confirming the position of the methyl group and aldehyde function. |

| NOESY | ¹H - ¹H (through space) | H-2 ↔ H-12 (CH₃) | Provides information on spatial proximity and stereochemistry. |

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for parent ions and fragments. This is crucial for identifying unknown compounds and confirming the structures of derivatives and adducts. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like this compound. In GC-MS, the compound is separated from other components in a mixture before being ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center reports a GC-MS spectrum for this compound, with a prominent top peak at m/z 58. nih.gov HR-GC-MS can provide high-resolution data to confirm the identity of the compound even in complex fragrance mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govmdpi.com It is particularly useful for analyzing thermally labile or non-volatile derivatives of this compound. For instance, aldehydes are often derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to enhance ionization efficiency and chromatographic retention. nih.govnih.gov

Advanced Ionization and Analyzer Technologies such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used in LC-MS for soft ionization, which often preserves the molecular ion. mdpi.comroscoff-culture-collection.org Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers ultra-high resolution and mass accuracy, making it an exceptional tool for resolving complex mixtures and identifying adducts, such as those formed between reactive aldehydes and biological macromolecules. nih.gov Tandem mass spectrometry (MS/MS) experiments on these high-resolution instruments can be used to fragment selected ions, providing detailed structural information about derivatives. nih.govresearchgate.net

Table 2: GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Identity |

| 41 | 85 | [C₃H₅]⁺ |

| 55 | 80 | [C₄H₇]⁺ |

| 58 | 100 | [C₃H₆O]⁺ (McLafferty rearrangement product) |

| 69 | 50 | [C₅H₉]⁺ |

| 81 | 35 | [C₆H₉]⁺ |

| 95 | 20 | [C₇H₁₁]⁺ |

| 182 | <5 | [M]⁺ (Molecular Ion) |

Data derived from public spectral databases like PubChem CID 547085. nih.gov

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule. spectroscopyonline.com They are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations. mt.com

Infrared (IR) Spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum of this compound will exhibit characteristic absorption bands for the aldehyde group (C=O stretch and C-H stretch) and the terminal alkene group (C=C stretch and =C-H bends). A vapor-phase IR spectrum for this compound is available in public databases. nih.gov Analysis of these bands is critical for monitoring reactions involving these functional groups, such as oxidation of the aldehyde or addition reactions at the double bond.

Raman Spectroscopy offers complementary information to IR spectroscopy. mt.com While the C=O bond gives a strong signal in the IR spectrum, the non-polar C=C bond of the alkene typically produces a strong and sharp signal in the Raman spectrum. This makes Raman an excellent tool for studying the terminal double bond of this compound. Furthermore, Raman spectroscopy is less susceptible to interference from water, making it suitable for studying reactions in aqueous media. Differences in the vibrational spectra of different crystalline forms (polymorphs) of derivatives can also be detected, providing insight into solid-state structure. americanpharmaceuticalreview.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| Aldehyde | C-H Stretch | ~2820 and ~2720 | IR |

| Aldehyde | C=O Stretch | ~1725 - 1740 | IR (Strong), Raman (Medium) |

| Alkene | =C-H Stretch | ~3080 | IR, Raman |

| Alkene | C=C Stretch | ~1640 | Raman (Strong), IR (Medium) |

| Alkene | =C-H Bend (out-of-plane) | ~910 and ~990 | IR (Strong) |

| Alkyl | C-H Stretch | ~2850 - 2960 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) (e.g., GC-MS, LC-MS, ESI-MS, FT-ICR MS)

Advanced Chromatographic Methods for Complex Mixture Analysis

Chromatographic techniques are essential for separating this compound and its derivatives from complex sample matrices, such as essential oils, food products, or biological fluids, prior to detection and quantification.

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. sepsolve.com This technique employs two columns with different stationary phases connected by a modulator. labcompare.com The entire sample is subjected to separation in both dimensions, spreading the components across a two-dimensional plane. mdpi.com

This enhanced resolution is invaluable for the analysis of complex samples containing this compound, such as fragrance compositions where hundreds of volatile compounds may be present. chromatographytoday.com GCxGC can effectively separate isomers and overcome co-elution problems that plague 1D GC, leading to more accurate identification and quantification. mdpi.comlabcompare.com When coupled with a mass spectrometer (GCxGC-MS), it becomes a powerful tool for both targeted analysis of known derivatives and untargeted profiling to discover novel adducts. chromatographytoday.com

Table 4: Comparison of 1D GC and GCxGC for Fragrance Analysis

| Feature | 1D Gas Chromatography (GC) | Multi-Dimensional Gas Chromatography (GCxGC) |

| Peak Capacity | Low to Moderate (~200-400 peaks) | Very High (>1000 peaks) |

| Resolution | Limited, frequent co-elution | Greatly enhanced, resolves complex mixtures |

| Sensitivity | Standard | Improved due to peak focusing by the modulator |

| Data Complexity | 2D Chromatogram (Time vs. Intensity) | 3D Chromatogram/Contour Plot (¹t vs. ²t vs. Intensity) |

| Application | Routine analysis of simple mixtures | Analysis of highly complex samples (e.g., essential oils, perfumes) |

HPLC and its advanced counterpart, UPLC, are cornerstone techniques for the analysis of a wide range of compounds, including aldehydes and their derivatives. nih.govfrontiersin.org These methods are particularly useful for compounds that are not suitable for GC analysis due to low volatility or thermal instability. researchgate.net

In the context of this compound research, HPLC and UPLC are often used to analyze derivatives formed by reacting the aldehyde with a labeling reagent. Derivatization with DNPH, for example, creates a stable hydrazone that can be easily detected by UV-Vis detectors. nih.govresearchgate.net This approach is a standard method for quantifying carbonyl compounds in various matrices. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. chromatographyonline.com A 40-minute HPLC run can often be reduced to under 10 minutes using a UPLC system, dramatically increasing sample throughput in research and quality control settings. This is highly advantageous for screening large numbers of samples or for monitoring the kinetics of a reaction involving this compound.

Table 5: Typical UPLC-UV Method for Aldehyde-DNPH Derivatives

| Parameter | Condition |

| System | ACQUITY UPLC System or equivalent |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | ~0.4 - 0.6 mL/min |

| Detection | UV at 360 nm |

| Analysis Time | < 10 minutes |

Based on typical methods for DNPH-derivatized aldehydes.

Hyphenated Techniques (e.g., GC-MS/MS, LC-HRMS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. ijpsjournal.comnih.gov They offer enhanced specificity, accuracy, and precision in sample analysis. ijpsjournal.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS is a cornerstone for the analysis of volatile compounds like this compound. technologynetworks.com In this technique, the gas chromatograph separates the components of a sample mixture, which are then ionized and detected by the mass spectrometer. technologynetworks.com The resulting data is three-dimensional, providing retention time, ion intensity, and the mass-to-charge ratio (m/z) of the ions. technologynetworks.com

For enhanced sensitivity and specificity, particularly in complex matrices, GC-MS/MS is employed. mdpi.com This technique involves a second stage of mass analysis, which helps to reduce matrix interference and provide more definitive identification of the target analyte. mdpi.comeurl-pesticides.eu While GC-MS/MS is a powerful tool, its application in biomedical investigations for volatile compounds has been less common compared to single quadrupole GC-MS. mdpi.com However, it is frequently used for metabolomics studies, often involving derivatization of the analytes. mdpi.comshimadzu.com

A typical GC-MS analysis of this compound would involve separation on a suitable capillary column followed by mass spectrometric detection. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound (NIST Number: 151821), which shows a total of 87 peaks with a top peak at an m/z of 58. nih.gov

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS):

LC-HRMS is a powerful technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC analysis. protocols.io It combines the separation capabilities of liquid chromatography with the high mass accuracy and resolving power of a high-resolution mass spectrometer. nih.govanimbiosci.org This enables the determination of the elemental composition of molecules and the identification of unknown compounds in complex samples. researchgate.net

The untargeted nature of many LC-HRMS workflows allows for the comprehensive profiling of metabolites and other compounds in a sample. nih.govanimbiosci.org In a typical LC-HRMS analysis, the sample is injected onto an LC column (e.g., a reverse-phase C18 column) and separated based on the components' affinity for the stationary and mobile phases. protocols.ionih.gov The eluent is then introduced into the high-resolution mass spectrometer for detection. nih.gov

Data from LC-HRMS can be processed using specialized software to identify and quantify compounds based on their accurate mass and retention time. protocols.io

Interactive Data Table: Comparison of Hyphenated Techniques for Aldehyde Analysis

| Technique | Principle | Advantages | Common Applications |

| GC-MS/MS | Combines gas chromatography for separation with tandem mass spectrometry for highly selective detection. technologynetworks.commdpi.com | Increased sensitivity and specificity, reduced matrix effects, superior identification of larger molecules compared to single quadrupole MS. mdpi.com | Metabolomics, analysis of volatile and semi-volatile compounds in complex matrices. mdpi.comshimadzu.comfilab.fr |

| LC-HRMS | Couples liquid chromatography for separation with high-resolution mass spectrometry for accurate mass detection. nih.govanimbiosci.org | High accuracy and sensitivity, suitable for non-volatile compounds, enables untargeted analysis and identification of unknowns. mdpi.comnih.gov | Metabolomics, environmental analysis, pharmaceutical analysis, exposomics. protocols.ionih.govanimbiosci.org |

Chiral Analysis Methodologies for Enantiomeric Purity and Absolute Configuration

The analysis of chiral molecules is critical as enantiomers can exhibit different biological activities. pharmaknowledgeforum.com

Mosher Ester Analysis

Mosher ester analysis is a widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols. springernature.comnih.gov Although this compound is an aldehyde, this method is relevant as the aldehyde can be reduced to the corresponding chiral alcohol, 2-methylundec-10-en-1-ol, for analysis. The protocol involves the preparation of diastereomeric esters using the (S)- and (R)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. springernature.commatilda.science

The underlying principle is that the protons in these diastereomeric esters exhibit different chemical shifts in their ¹H NMR spectra. springernature.comnih.gov By comparing the chemical shift differences (ΔδSR) for various protons in the two diastereomeric esters, the absolute configuration of the original stereocenter can be deduced. springernature.commatilda.science This method is a reliable tool for assigning the absolute stereochemistry of chiral carbinol centers. umn.edu

Chiral Chromatography (GC-FID, HPLC-Chiral stationary phases)

Chiral chromatography is the primary technique for separating enantiomers and determining enantiomeric purity. gcms.cz

Chiral Gas Chromatography (GC):

Chiral GC is a powerful technique for the separation of volatile enantiomers. pharmaknowledgeforum.com It utilizes a capillary column containing a chiral stationary phase (CSP) to achieve separation. pharmaknowledgeforum.com Cyclodextrin-based stationary phases are the most commonly used and popular CSPs in chiral GC. pharmaknowledgeforum.comhplc.sk The separation is based on the differential interactions (e.g., inclusion complexing, hydrogen bonding) between the enantiomers and the chiral stationary phase. pharmaknowledgeforum.com

The selection of the appropriate chiral column is crucial and depends on the nature of the analyte. pharmaknowledgeforum.com For instance, cyclodextrin (B1172386) derivatives are often suitable for chiral hydroxyl compounds. pharmaknowledgeforum.com Chiral GC offers advantages such as fast analysis times, high resolution, and good reproducibility. pharmaknowledgeforum.com Two-dimensional GC (2D-GC), which couples an achiral column to a chiral column, can be used for the simultaneous separation of achiral impurities and enantiomers. pharmaknowledgeforum.com

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC has become a standard method for the analysis of chiral pharmaceutical compounds. chromatographyonline.comamericanpharmaceuticalreview.com It employs chiral stationary phases (CSPs) that can differentiate between enantiomers. americanpharmaceuticalreview.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used. chromatographyonline.com

The separation mechanism in chiral HPLC involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. mdpi.com The choice of mobile phase can significantly influence the enantioselectivity. mdpi.com Chiral HPLC can be performed in normal-phase, reverse-phase, and supercritical fluid chromatography (SFC) modes, offering versatility for various applications. americanpharmaceuticalreview.com

Interactive Data Table: Overview of Chiral Analysis Methodologies

| Methodology | Principle | Compound Type | Key Information Provided |

| Mosher Ester Analysis | NMR analysis of diastereomeric esters formed with a chiral derivatizing agent (MTPA). springernature.comnih.gov | Chiral secondary alcohols (after reduction of the aldehyde). springernature.com | Absolute configuration of the stereocenter. springernature.commatilda.science |

| Chiral GC | Separation of volatile enantiomers on a gas chromatography column with a chiral stationary phase. pharmaknowledgeforum.comgcms.cz | Volatile chiral compounds. pharmaknowledgeforum.com | Enantiomeric purity, separation of enantiomers. pharmaknowledgeforum.com |

| Chiral HPLC | Separation of enantiomers on a high-performance liquid chromatography column with a chiral stationary phase. chromatographyonline.comamericanpharmaceuticalreview.com | Wide range of chiral compounds, including non-volatile ones. chromatographyonline.com | Enantiomeric purity, separation of enantiomers for analytical and preparative purposes. pensoft.net |

Biological and Ecological Roles of 2 Methylundec 10 Enal

Role as Semiochemicals and Pheromones in Invertebrates

Semiochemicals are signaling chemicals used for communication, which can be between individuals of the same species (intraspecific) or different species (interspecific). wikipedia.org

Intraspecific Chemical Communication (e.g., Sex Pheromones, Aggregation Pheromones)

Intraspecific communication relies on pheromones to mediate social behaviors such as mating, aggregation, and alarm signaling. wikipedia.org Sex pheromones are crucial for attracting mates, while aggregation pheromones draw individuals together for purposes like resource exploitation or defense. researchgate.netuomustansiriyah.edu.iq

Research into the chemical ecology of insects has identified numerous aldehydes and methyl-branched compounds as key components of pheromone blends. For instance, the related alcohol, (2R)-2-methylundec-10-en-1-ol, has been synthesized as a chiral building block for creating insect pheromones, indicating that structurally similar molecules have biological activity. researchgate.net However, specific studies identifying 2-Methylundec-10-enal as a sex or aggregation pheromone in any invertebrate species have not been documented.

Table 1: Documented Pheromonal Activity of this compound

| Pheromone Type | Target Species | Research Findings |

|---|---|---|

| Sex Pheromone | Not Documented | No data available |

Interspecific Chemical Communication (e.g., Allelochemicals: Allomones, Kairomones)

Allelochemicals are semiochemicals that mediate interactions between different species. entomologa.ru Allomones benefit the emitter (e.g., a repellent defense chemical), while kairomones benefit the receiver (e.g., a chemical cue that a predator uses to find its prey). uomustansiriyah.edu.iqentomologa.ru

While various aldehydes are known to function as allelochemicals in interspecific interactions, there is no specific research available that characterizes this compound as an allomone or a kairomone in any ecological context.

Table 2: Documented Allelochemical Activity of this compound

| Allelochemical Type | Emitter Species | Receiver Species | Ecological Context |

|---|---|---|---|

| Allomone | Not Documented | Not Documented | No data available |

Chemosensory Perception and Olfactory Mechanisms in Organisms

The perception of semiochemicals is mediated by the olfactory system, involving specific receptors and neural pathways.

Receptor Binding Studies (in vitro/in vivo, non-human models)

Understanding how a semiochemical functions requires studying its interaction with olfactory receptors (ORs). nih.gov These studies, conducted either in vitro (using isolated cells or proteins) or in vivo (in live organisms), can identify which receptors a specific compound binds to and activates. nih.govmdpi.com Such research is fundamental to deciphering the molecular basis of olfaction. researchgate.net

Currently, there are no published receptor binding studies, either in vitro or in vivo, for this compound in any organism. Therefore, the specific olfactory receptors that might detect this compound remain unknown.

Electrophysiological Studies (e.g., Electroantennography)

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to an olfactory stimulus. silvafennica.finih.gov A significant EAG response indicates that the insect's antenna can detect the presented chemical, making it a powerful tool for screening potentially bioactive compounds. researchgate.netpeerj.com

A review of the scientific literature reveals no electroantennography (EAG) studies that have specifically tested the antennal response of any insect species to this compound. Consequently, there is no electrophysiological data to confirm its detection by any organism.

Table 3: Electrophysiological and Receptor Binding Data for this compound

| Study Type | Organism/Model | Compound Tested | Findings |

|---|---|---|---|

| Receptor Binding (in vitro/in vivo) | Not Documented | This compound | No data available |

Ecological Significance and Behavioral Responses in Chemical Ecology

The ecological significance of a semiochemical is determined by the behavioral response it elicits in other organisms. These behaviors can range from attraction and repulsion to more complex actions related to mating, oviposition, or foraging.

Given the absence of specific research on this compound in the context of chemical ecology, its significance and the behavioral responses it may mediate are currently unknown. Further research is required to isolate this compound from a natural source and conduct behavioral bioassays to determine its function.

Host Location and Recognition

There is currently no specific scientific evidence available that directly implicates this compound in the processes of host location or recognition by any organism. While many insects and other animals rely on a complex blend of volatile organic compounds to find their hosts, the presence and function of this compound in such blends have not been reported in the reviewed literature. Research on insect semiochemicals often focuses on the major components of these blends, and it is possible that this compound could be a minor, yet unstudied, component. peerj.complantprotection.pl

Mating Behavior and Reproduction Modulation

The role of this compound in mating behavior and the modulation of reproduction also appears to be an uninvestigated area. Pheromones, which are crucial for these activities in many species, are typically highly specific. plantprotection.pl While related compounds, such as the alcohol (2R)-2-methylundec-10-en-1-ol, have been synthesized as potential building blocks for creating insect pheromones, this does not confirm a biological role for the aldehyde this compound itself. researchgate.net The specific involvement of this compound as a pheromone or a modulator of reproductive processes has not been documented in the accessible scientific literature.

Predator-Prey and Herbivore-Plant Interactions

Similarly, there is a lack of data supporting a function for this compound in the complex chemical communication that occurs during predator-prey and herbivore-plant interactions. Plants release a variety of volatile compounds when damaged by herbivores, which can serve to repel the herbivores or attract their natural enemies. peerj.com Insects, in turn, may use chemical signals for defense against predators. plos.orgmdpi.com However, this compound has not been identified as a key compound in these defensive or signaling cascades in the available research. One study on the volatile compounds from cotton leaves infected with Verticillium did identify "4-Methylundec-2-ene," a structurally different compound. xjnykx.com

Structure Activity Relationship Sar Studies of 2 Methylundec 10 Enal Derivatives

Design and Synthesis of 2-Methylundec-10-enal Analogs

The design and synthesis of analogs of this compound would involve systematic modifications to its core structure. These modifications typically target the carbon chain length, the position and nature of branching, the functionality of the aldehyde group, the position of the double bond, and the stereochemistry of the chiral center at the C-2 position. rsc.org

The carbon chain length of a pheromone is often critical for its activity. rsc.org For analogs of this compound, this would involve synthesizing homologs with shorter or longer carbon chains (e.g., 2-methyldec-9-enal (B14476365) or 2-methyldodec-11-enal). Studies on other lepidopteran pheromones have shown that even a change of one or two methylene (B1212753) groups can significantly reduce or eliminate the biological response. diva-portal.org

The methyl branch at the C-2 position is another key feature. Analogs could be synthesized by moving this methyl group to other positions along the chain (e.g., 3-methylundec-10-enal) or by replacing it with other alkyl groups (e.g., 2-ethylundec-10-enal). Research on methyl-branched hydrocarbons in insects suggests that the precise position of the methyl group is often crucial for receptor recognition. acs.org The synthesis of such branched compounds can be complex, often requiring chiral building blocks and stereoselective reactions to achieve the desired isomers. diva-portal.org

Table 1: Hypothetical Analogs of this compound with Modified Chain Length and Branching and Predicted Activity Based on General SAR Principles

| Analog Name | Modification from this compound | Predicted Biological Activity (Relative to Parent Compound) | Rationale based on Analogous Compounds |

| 2-Methyldec-9-enal | Shortened chain (C11) | Likely Reduced | Chain length is often highly specific for receptor fit. diva-portal.org |

| 2-Methyldodec-11-enal | Lengthened chain (C13) | Likely Reduced | Significant deviation from the optimal chain length typically decreases activity. diva-portal.org |

| 3-Methylundec-10-enal | Shifted methyl group | Likely Significantly Reduced | The position of alkyl branches is critical for specific pheromone-receptor interactions. rsc.orgacs.org |

| Undec-10-enal | No methyl branch | Likely Reduced or Inactive | The methyl group is likely a key feature for receptor binding and specificity. nih.gov |

| 2-Ethylundec-10-enal | Ethyl branch instead of methyl | Likely Reduced | The size and shape of the alkyl branch can impact the fit within the receptor binding pocket. |

The aldehyde and the terminal alkene are key functional groups in this compound. Their modification is a common strategy in SAR studies.

Alkene Position: The location of the double bond is critical. Shifting the double bond from the C-10 position to other locations (e.g., 2-methylundec-9-enal or 2-methylundec-8-enal) would likely have a profound impact on activity. Saturation of the double bond to create 2-methylundecanal (B89849) would also be a key modification to assess the importance of unsaturation. Studies on other unsaturated pheromones have demonstrated that both the position and geometry (E/Z) of the double bond are vital for biological function. diva-portal.org

Aldehyde Modification: The aldehyde group can be modified to other functional groups to probe its role in receptor binding. Common modifications include:

Reduction to the corresponding primary alcohol (2-methylundec-10-en-1-ol).

Oxidation to the carboxylic acid (2-methylundec-10-enoic acid).

Conversion to an ester (e.g., 2-methylundec-10-enyl acetate).

In many insect pheromone systems, changing the terminal functional group drastically reduces or abolishes the specific behavioral response, although some analogs may act as antagonists. diva-portal.org

Table 2: Hypothetical Analogs of this compound with Varied Functional Groups and Predicted Activity

| Analog Name | Modification from this compound | Predicted Biological Activity (Relative to Parent Compound) | Rationale based on Analogous Compounds |

| 2-Methylundec-9-enal | Shifted double bond position | Likely Significantly Reduced | Double bond position is crucial for the overall shape and electronic properties of the molecule. diva-portal.org |

| 2-Methylundecanal | Saturated (no double bond) | Likely Reduced or Inactive | The double bond is often essential for establishing the correct conformation for receptor binding. |

| 2-Methylundec-10-en-1-ol | Aldehyde reduced to alcohol | Likely Inactive as an agonist, possible antagonist | The aldehyde functionality is often a key binding determinant; the corresponding alcohol is a common metabolic product. diva-portal.org |

| 2-Methylundec-10-enoic acid | Aldehyde oxidized to acid | Likely Inactive | The change in polarity and hydrogen bonding capability would likely prevent effective receptor binding. |

Since this compound possesses a chiral center at the C-2 position, it exists as two enantiomers: (R)-2-Methylundec-10-enal and (S)-2-Methylundec-10-enal. The stereochemistry of pheromones is often critical, as biological systems, particularly olfactory receptors, are chiral environments. nih.gov In many cases, only one enantiomer is biologically active, while the other may be inactive or even inhibitory. nih.govbeilstein-journals.org For example, in the case of the dermestid beetle pheromone, trogodermal, only the (R)-aldehyde isomer was found to be active. nih.gov Therefore, a crucial part of SAR studies for this compound would be the enantioselective synthesis of both the (R) and (S) isomers to determine their individual biological activities. This is often achieved using chiral starting materials or asymmetric synthesis methodologies. beilstein-journals.orgmdpi.com

Variation of Functional Groups (e.g., alkene position, aldehyde modification)

Correlation of Structural Features with Biological/Ecological Activity

The synthesized analogs would be subjected to biological assays to correlate their structural features with activity. This typically involves electrophysiological recordings from insect antennae (electroantennography, EAG) and behavioral assays.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. copernicus.org In semiochemistry, QSAR can be used to predict the activity of unsynthesized analogs and to gain insight into the nature of the pheromone-receptor interaction. nih.gov For this compound and its analogs, a QSAR study would involve:

Data Set Generation: Synthesizing a series of analogs with systematic variations and measuring their biological activity (e.g., EAG response).

Descriptor Calculation: Calculating various molecular descriptors for each analog, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties.

Model Development: Using statistical methods to build a mathematical equation that correlates the descriptors with the observed biological activity.

While a specific QSAR model for this compound is not available, studies on other insect pheromones have successfully used QSAR to understand how factors like chain length and functional group properties influence receptor response. acs.orgnih.gov Such models can help in the computational design of new, potentially more effective, semiochemicals. nih.gov

Ultimately, the biological activity of a semiochemical is determined by its interaction with specific olfactory receptors (ORs) located on the dendrites of olfactory neurons in an insect's antenna. nih.gov In vitro receptor binding assays are powerful tools to directly measure the affinity and specificity of a ligand (like this compound or its analogs) for a particular receptor. merckmillipore.comspringernature.com

These assays typically involve:

Receptor Expression: Expressing the target olfactory receptor in a heterologous system, such as cultured cells.

Competitive Binding: Using a radiolabeled or fluorescently-tagged ligand that is known to bind to the receptor. The unlabeled analogs of this compound would then be added in increasing concentrations to compete with the labeled ligand for binding to the receptor.

Affinity Determination: Measuring the concentration of the analog required to displace 50% of the labeled ligand (the IC50 value). This value is inversely proportional to the binding affinity of the analog for the receptor.

These studies can provide precise data on how structural modifications affect the direct interaction with the receptor, free from the complexities of the whole-organism behavioral response. nih.gov For example, such assays could definitively determine the binding affinities of the (R) and (S) enantiomers of this compound to a specific receptor, clarifying the stereochemical requirements for binding. nih.gov

Table 3: Illustrative Data from a Hypothetical Receptor Binding Assay for this compound Analogs (Note: This table is for illustrative purposes, based on principles from general receptor binding studies, as specific data for this compound is not available.)

| Compound | Receptor Target | IC50 (nM) | Relative Binding Affinity |

| (R)-2-Methylundec-10-enal | Hypothetical OR-X | 50 | High |

| (S)-2-Methylundec-10-enal | Hypothetical OR-X | 5000 | Low |

| 2-Methylundecanal | Hypothetical OR-X | >10000 | Very Low / Negligible |

| 2-Methylundec-10-en-1-ol | Hypothetical OR-X | >10000 | Very Low / Negligible |

This hypothetical data illustrates how binding assays could reveal a strong preference for the (R)-enantiomer and the necessity of both the aldehyde and alkene functional groups for high-affinity binding to a specific receptor.